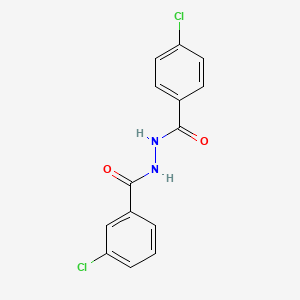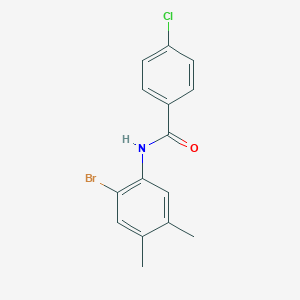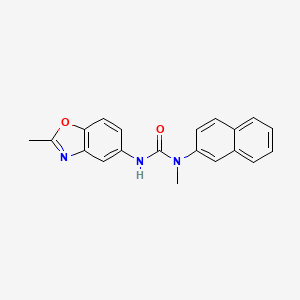![molecular formula C16H13FN4OS B5772916 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea, commonly known as FTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTU belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of FTU is not fully understood. However, studies have shown that FTU interacts with various cellular targets, including DNA, enzymes, and proteins. FTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FTU has been shown to have diverse biochemical and physiological effects. Studies have shown that FTU induces cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent. FTU has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the major advantages of using FTU in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. FTU is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using FTU is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research on FTU. One potential area of research is the development of FTU analogs with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the use of FTU in the development of novel diagnostic and therapeutic tools for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of FTU and its potential cellular targets.
合成方法
The synthesis of FTU involves the reaction of 4-fluoroaniline with thiosemicarbazide in the presence of acetic acid and hydrochloric acid to form 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. The resulting compound is then reacted with 4-methylphenyl isocyanate to yield FTU.
科学研究应用
FTU has been studied extensively for its potential applications in various scientific fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. FTU has been shown to selectively bind with copper ions, making it a promising tool for the detection of copper in biological samples.
Another area of research is the use of FTU as a potential anticancer agent. Studies have shown that FTU inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. FTU has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
属性
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-10-2-8-13(9-3-10)18-15(22)19-16-21-20-14(23-16)11-4-6-12(17)7-5-11/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPDIZKTDFIVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)


![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)




![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)
![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)